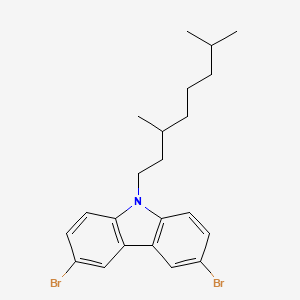![molecular formula C19H28N2O2 B14249398 Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- CAS No. 390381-12-1](/img/structure/B14249398.png)
Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-: is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is structurally characterized by the presence of a pentanamide group attached to an indole moiety, which is further substituted with a methoxy group and a propyl chain. The indole nucleus is known for its biological activity and is a core structure in many pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-, typically involves several steps. One common method starts with the preparation of the indole nucleus, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The propyl chain can be added through alkylation reactions.
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may act on G-protein-coupled receptors or inhibit specific enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A psychedelic compound with a similar indole structure
Uniqueness: Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl chain and pentanamide group differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets .
Eigenschaften
CAS-Nummer |
390381-12-1 |
|---|---|
Molekularformel |
C19H28N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C19H28N2O2/c1-4-6-14(7-5-2)19(22)20-11-10-15-13-21-18-9-8-16(23-3)12-17(15)18/h8-9,12-14,21H,4-7,10-11H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
ZWRMKOOXTYEJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



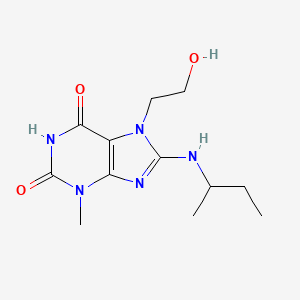
methanone](/img/structure/B14249344.png)
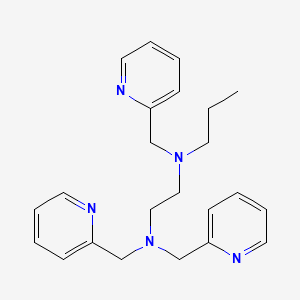

![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)

![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
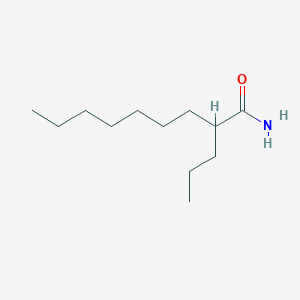
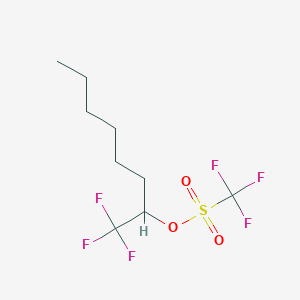
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
